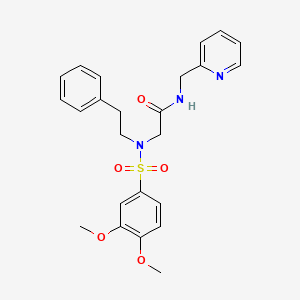
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-(pyridin-3-ylmethyl)propanamides and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is not fully understood, but it is believed to involve the inhibition of the pro-inflammatory transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the expression of a range of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, this compound A is able to reduce the expression of these pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound A has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and neuroinflammation. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, its potential as a neuroprotective and anticancer agent make it a versatile compound with a range of potential therapeutic applications.
One limitation of this compound A is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. One potential direction is the optimization of its synthesis to improve its yield and purity. Another direction is the elucidation of its mechanism of action, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to fully explore its potential as a neuroprotective and anticancer agent, as well as its potential for the treatment of other inflammatory and pain-related disorders.
合成法
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-(bromomethyl)propanoic acid to yield this compound A. The synthesis has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound A has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-8-5-15(6-9-17)7-10-18(22)20-13-16-4-3-11-19-12-16/h3-6,8-9,11-12,14,21H,7,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPUJCEIAPMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
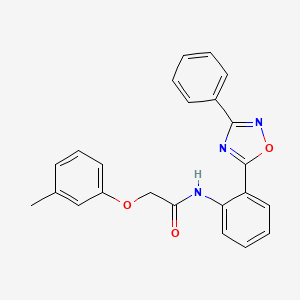



![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
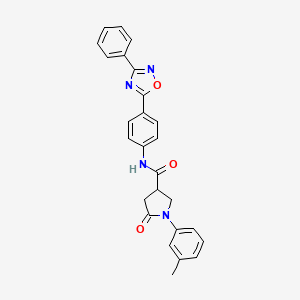
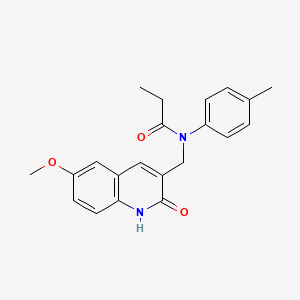
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)


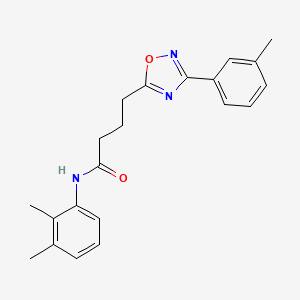
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)
